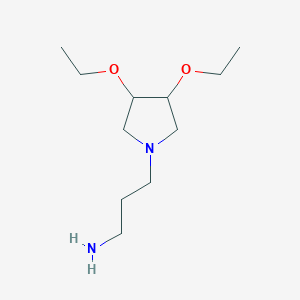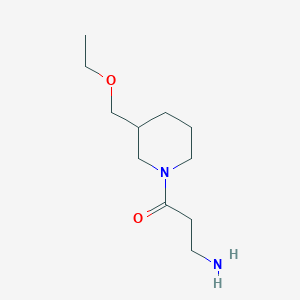
3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine
Overview
Description
3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C11H24N2O2 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine consists of a pyrrolidine ring with two ethoxy groups attached at the 3 and 4 positions. A propylamine chain is attached at the 3 position of the pyrrolidine ring .Scientific Research Applications
Amine-functionalized Compounds in Biomedical Applications
Amine-functionalized compounds, including those related to pyrrolidine structures, have shown promise in biomedical applications. For instance, chitosan-catechol, a polymer derived from chitin and functionalized with catechol groups, demonstrates excellent biocompatibility and adhesive properties, making it suitable for wound healing patches and tissue sealants. This suggests that compounds with similar functionalities, such as 3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine, could have potential applications in biomedical materials due to their ability to form strong adhesions to biological tissues under wet conditions (Ryu, Hong, & Lee, 2015).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
Research into nitrogen-containing compounds, including amines, has highlighted their resistance to conventional degradation processes. Advanced Oxidation Processes (AOPs) have been identified as effective for the mineralization of such compounds, improving the efficacy of treatment schemes. This indicates the potential for compounds like 3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine to be used in environmental applications, particularly in the degradation of persistent organic pollutants (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized Metal–Organic Frameworks (MOFs) are noted for their CO2 capture capabilities due to the strong interaction between CO2 and amino functionalities. This suggests that similarly functionalized organic compounds could be utilized in gas separation and storage applications, offering pathways for environmental management and sustainability (Lin, Kong, & Chen, 2016).
Synthesis and Structural Properties
The synthesis and investigation of compounds with amine and pyrrolidine functionalities have been a subject of study, offering insights into their potential applications in creating novel materials with desired properties. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves reactions that could be relevant for the synthesis of related compounds, highlighting the versatility and potential of these chemical structures in organic synthesis and material science (Issac & Tierney, 1996).
properties
IUPAC Name |
3-(3,4-diethoxypyrrolidin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-3-14-10-8-13(7-5-6-12)9-11(10)15-4-2/h10-11H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXFNCZICQYRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Diethoxypyrrolidin-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478215.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)


![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)


![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)



![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)